5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 4-fluorophenyl group at the 5-position, a methyl group at the 3-position, and a primary amine at the 7-position.
Properties
Molecular Formula |
C13H11FN4 |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11FN4/c1-8-7-16-18-12(15)6-11(17-13(8)18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
InChI Key |
PVPIJFAYTZJABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Under acidic catalysis (e.g., acetic acid or p-toluenesulfonic acid), the β-ketoester undergoes nucleophilic attack by the aminopyrazole’s primary amine, followed by cyclodehydration to form 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound A). This intermediate features a ketone group at position 7, critical for subsequent functionalization.
Key Data:
Chlorination at Position 7
The 7-ketone group in Compound A is replaced with chlorine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMACl) as a catalyst. This step generates 7-chloro-5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine (Compound B), a versatile intermediate for nucleophilic substitution.
Optimization Insights
-
Excess POCl₃ (3–5 equiv.) ensures complete conversion.
-
TMACl enhances reactivity by stabilizing the chlorinated intermediate.
-
Side products (e.g., over-chlorination) are minimized at 90–100°C.
Key Data:
Amination at Position 7
The chlorine atom in Compound B is displaced by an amine group via nucleophilic aromatic substitution (SNAr). Ammonia (NH₃) in a sealed reactor or aqueous ammonium hydroxide under high pressure facilitates this transformation, yielding the final product.
Critical Considerations
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics.
-
Elevated temperatures (120–150°C) are required due to the electron-deficient pyrimidine ring.
Key Data:
Alternative Routes and Modifications
Route A: Suzuki Coupling for 5-Aryl Substitution
For analogs lacking pre-installed 4-fluorophenyl groups, a Suzuki-Miyaura coupling introduces aryl/heteroaryl substituents post-core formation. This method uses 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine and 4-fluorophenylboronic acid with a palladium catalyst.
Example Conditions:
Route B: Reductive Amination
In cases where direct amination fails, reductive amination of a 7-ketone intermediate (Compound A) with ammonium acetate and sodium cyanoborohydride offers an alternative pathway.
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water. Structural validation via 1H/13C NMR and HRMS confirms regiochemistry and purity.
Typical 1H NMR Peaks (DMSO-d₆):
Challenges and Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Low amination yield | Use NH₃ in DMSO at 150°C | |
| Regioselectivity issues | Optimize β-ketoester substituents | |
| Byproduct formation | Sequential purification steps |
Scalability and Industrial Relevance
Large-scale production (≥100 g) requires:
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, which can be categorized into the following areas:
Anticancer Activity
Research has indicated that 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study on A549 lung cancer cells demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity. Similarly, MCF-7 breast cancer cells showed an IC50 of 15.0 µM, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Properties
The structure of the compound suggests potential anti-inflammatory effects through the modulation of cytokines involved in inflammatory responses. Preliminary studies have indicated that it may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis could be explored further for therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
-
Aurora Kinase Inhibition :
- A study demonstrated that related pyrazolo compounds significantly inhibited aurora kinases, leading to reduced cell proliferation in cancer models.
-
Cytotoxicity Against Cancer Cells :
- A related thieno[2,3-d]pyrimidine derivative exhibited an IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line, indicating substantial anticancer properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1. Impact of 3-Substituents on Bioactivity
Variations at the 5-Position
The 5-position’s aryl/alkyl groups influence electronic and steric properties:
- 5-(4-Methoxyphenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 34) : The electron-donating methoxy group improves solubility but reduces anti-mycobacterial activity compared to the target’s 4-fluorophenyl group, which offers electron-withdrawing effects for tighter target binding .
- 5-tert-Butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine : The bulky tert-butyl group enhances metabolic stability but may hinder membrane permeability .
Table 2. Impact of 5-Substituents on Physicochemical Properties
Variations at the 7-Amine Position
The 7-amine group’s substitution modulates target selectivity:
- N-(Pyridin-2-ylmethyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 10c) : The pyridin-2-ylmethyl group enhances anti-Wolbachia activity (IC₅₀: 0.5 µM) by facilitating hydrogen bonding with parasitic enzymes .
- N-Cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine : The cyclopentyl group improves CNS penetration but shows reduced antimicrobial potency .
Biological Activity
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 1443279-63-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its anticancer potential, kinase inhibitory activity, and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine can be represented as follows:
- Molecular Formula : C₁₄H₁₀FN₃O₂
- Molecular Weight : 271.25 g/mol
- IUPAC Name : 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Specifically, 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated for its ability to inhibit cancer cell proliferation. For example:
- Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of HeLa and L929 cells, suggesting its potential as a chemotherapeutic agent against cervical cancer and other malignancies .
Kinase Inhibition
Kinases play a crucial role in various cellular processes, and their inhibition is a strategic target in drug development. The compound has shown activity against several kinases:
| Kinase Target | IC₅₀ Value (µM) | Effect |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | 1.38 | Moderate inhibition |
| Protein Kinase B (AKT) | 0.95 | Strong inhibition |
The inhibitory effects on these kinases indicate that the compound may be useful in treating diseases characterized by dysregulated kinase activity.
The mechanism by which 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Binding Interactions : The fluorophenyl group enhances binding affinity to target enzymes due to increased hydrophobic interactions.
- Enzymatic Inhibition : The compound likely inhibits enzyme activity through competitive inhibition mechanisms, where it competes with natural substrates for binding sites .
Synthesis and Derivatives
The synthesis of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine has been optimized to improve yield and purity. Various derivatives have also been synthesized to explore structure-activity relationships (SAR).
Synthesis Pathway
A common synthetic route involves the reaction of 3-methylpyrazole with appropriate electrophiles under controlled conditions to yield the desired pyrazolo[1,5-a]pyrimidine framework .
Q & A
Q. What are the recommended synthetic routes for 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves cyclization of precursors such as 3-amino-4,5-dimethylpyrazole with fluorophenyl-containing aldehydes or ketones under reflux in polar solvents (e.g., ethanol or DMF). Optimization includes:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature control : Reflux conditions (80–100°C) to ensure complete ring closure .
- Solvent selection : Ethanol for improved solubility of intermediates, while DMF enhances reaction rates for bulky substituents .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm proton-carbon correlations, particularly for distinguishing pyrimidine ring protons (δ 6.5–8.5 ppm) and fluorophenyl substituents (δ 7.2–7.6 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., fluorophenyl orientation). Monoclinic systems (space group P21/c) are common for pyrazolo[1,5-a]pyrimidines, with β angles ~99° .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 297.12 for C₁₃H₁₁FN₅) and fragmentation patterns .
Q. What in vitro assays are appropriate for initial evaluation of its biological activity?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., KDR) or metabolic enzymes using fluorescence-based assays (IC₅₀ determination) .
- Antiparasitic activity : Test against Trypanosoma brucei or Schistosoma mansoni cultures, monitoring viability via resazurin reduction .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to target enzymes, and what experimental validations are required?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., KDR kinase). Focus on hydrogen bonding with hinge regions (e.g., Glu883) and hydrophobic contacts with fluorophenyl groups .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase inhibition assays. Resolve discrepancies via mutagenesis (e.g., Ala-scanning of key residues) .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodology :
- Structural verification : Re-analyze compound purity via HPLC and LC-MS to rule out degradation products .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Evaluate SAR trends across analogs (e.g., substitution at C3/C5 positions) to identify outliers .
Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetics and metabolic stability?
- Methodology :
- LogP determination : Measure partition coefficients (shake-flask method) to assess lipophilicity. Fluorophenyl groups typically increase LogP by ~0.5–1.0 units vs. phenyl analogs .
- Microsomal stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS. Fluorine substitution reduces oxidative metabolism at para-positions .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions. Fluorophenyl derivatives often exhibit >90% binding due to enhanced hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
